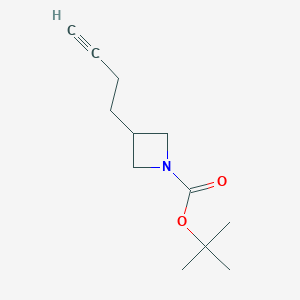

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate

Descripción

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group and a but-3-yn-1-yl substituent at the 3-position of the azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to act as bioisosteres for piperidines or pyrrolidines . The Boc group serves as a protective moiety for the azetidine nitrogen, enabling selective functionalization of the ring. The but-3-yn-1-yl substituent introduces an alkyne functionality, making the compound a versatile intermediate for click chemistry, cross-coupling reactions, or further derivatization .

Propiedades

Fórmula molecular |

C12H19NO2 |

|---|---|

Peso molecular |

209.28 g/mol |

Nombre IUPAC |

tert-butyl 3-but-3-ynylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO2/c1-5-6-7-10-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 |

Clave InChI |

PSCREPLKYSAQDH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(C1)CCC#C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with alkynes. One common method includes the use of tert-butyl 3-azetidinecarboxylate and but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

While specific industrial production methods for tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance production efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert the alkyne moiety into alkanes or alkenes.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially saturated compounds.

Aplicaciones Científicas De Investigación

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. The alkyne moiety can participate in click chemistry reactions, facilitating the conjugation of the compound to other molecules or surfaces .

Comparación Con Compuestos Similares

Azetidine derivatives with tert-butyl carboxylate protection and variable substituents at the 3-position are widely utilized in organic synthesis. Below is a detailed comparison of Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate with structurally analogous compounds.

Key Observations :

- Electron-Withdrawing Groups (e.g., Cyano): Enhance stability but reduce nucleophilicity, favoring reactions like cycloadditions .

- Alkyne Substituents : Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate and its trimethylsilyl-protected analog enable click chemistry (e.g., CuAAC), but the latter offers improved stability .

- Halogenated Derivatives (e.g., Iodomethyl) : Serve as electrophilic partners in cross-coupling reactions, contrasting with the alkyne’s role as a nucleophile .

Physical and Spectral Properties

Notes:

- The Boc group typically shows a characteristic singlet at δ 1.44 in ¹H NMR.

- Alkyne protons in Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate resonate at δ 2.0–2.5 (propargylic CH₂) and δ 1.8–2.0 (terminal alkyne CH) .

Actividad Biológica

Tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate, also known by its CAS number 287193-01-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is , with a molecular weight of 181.23 g/mol. The compound features a tert-butyl group and an azetidine ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 287193-01-5 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Boiling Point | Not available |

| InChI Key | UENGYBYGCXKNRF-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit promising anticancer activity. For instance, compounds similar to tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate have shown inhibition of various cancer cell lines. A notable study demonstrated that related azetidine compounds inhibited the growth of HeLa cervical adenocarcinoma cells with IC50 values in the low micromolar range, indicating their potential as anticancer agents .

The biological activity of tert-butyl 3-(but-3-yn-1-yl)azetidine-1-carboxylate is hypothesized to involve multiple mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of Apoptosis : Some azetidine derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : There is evidence suggesting that azetidine compounds may possess anti-inflammatory properties, which could contribute to their anticancer effects by reducing tumor-promoting inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of azetidine derivatives:

- Study on CDK Inhibition : A specific azetidine derivative was found to inhibit CDK2 with an IC50 value of approximately 0.36 µM, demonstrating its potential as a selective inhibitor in cancer therapy .

- Cell Line Studies : In vitro studies using various human cancer cell lines (e.g., A375 melanoma and HCT116 colon carcinoma) revealed that certain azetidine derivatives significantly reduced cell viability, supporting their development as therapeutic agents .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies on related compounds have shown favorable absorption and distribution characteristics, suggesting that they may be viable candidates for further development in clinical settings .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.